3-Amino-4-nitrobenzoic acid
Overview
Description
3-Amino-4-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-nitrobenzoic acid (3N-4ABA) is certain key binding sites, especially in relation to S. aureus and KDM4, as indicated by molecular docking studies . The compound has shown a higher affinity for these sites, suggesting that it may interact with these targets to exert its effects .
Mode of Action
3N-4ABA has been found to form monoligand metal complexes, particularly with Cu (II) ions . In these complexes, Cu (II) ions coordinate two 3N-4ABA molecules bidentately through the oxygen atoms of the carboxylate group . This interaction leads to the formation of a distorted octahedron due to the Jahn-Teller effect .
Biochemical Pathways
They are used as a substrate for the synthesis of folic acid in many bacterial, yeast, and plant species .
Pharmacokinetics
It is known that the compound forms a crystal hydrate with the formula of [cu (3n-4aba) 2 (h 2 o) 2 ]·h 2 o . This suggests that the compound’s bioavailability may be influenced by its ability to form such complexes.
Result of Action
In silico studies have suggested that the compound may have antimicrobial and antitumor activities . This is indicated by the compound’s high affinity for certain key binding sites, particularly in relation to S. aureus and KDM4 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3N-4ABA. For instance, the compound’s ability to form monoligand metal complexes with Cu (II) ions suggests that the presence of such ions in the environment could potentially influence its action . Additionally, the formation of a crystal hydrate suggests that the compound’s stability and action may be influenced by the presence of water molecules .
Biochemical Analysis
Biochemical Properties
3-Amino-4-nitrobenzoic acid plays a role in biochemical reactions, particularly in the formation of monoligand metal complexes . For instance, it has been used to create a complex with Cu (II) ions . In this complex, the Cu (II) ions coordinate two molecules of this compound bidentately through the oxygen atoms of the carboxylate group .
Cellular Effects
In silico studies of the this compound ligand and its Cu-complex have indicated potential antimicrobial and antitumor activities . These studies suggest a higher affinity of the complex for some key binding sites, especially relative to S. aureus and KDM4 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metal ions. In the case of the Cu (II) complex, the Cu (II) ions coordinate two molecules of this compound bidentately through the oxygen atoms of the carboxylate group . This leads to the formation of a distorted octahedron due to the Jahn-Teller effect .
Metabolic Pathways
This compound is involved in the synthesis of folic acid in many bacterial, yeast, and plant species . It plays an important role in the metabolic pathway .
Transport and Distribution
Its solubility in oxygenated and chlorinated solvents suggests potential mechanisms for its transport and distribution .
Subcellular Localization
Its ability to form complexes with metal ions suggests that it may interact with specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be achieved using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of methyl benzoate, followed by hydrolysis to yield the desired compound . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3,4-Diaminobenzoic acid.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Quinones and related compounds.
Scientific Research Applications
3-Amino-4-nitrobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Amino-4-nitrobenzoic acid can be compared with other similar compounds, such as:
4-Amino-3-nitrobenzoic acid: This compound has the amino and nitro groups swapped in position compared to this compound.
3-Nitrobenzoic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Nitrobenzoic acid: Lacks the amino group and is primarily used as an intermediate in the synthesis of other compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCVBLUKJRDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281179 | |
Record name | 3-amino-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-22-5 | |
Record name | 6968-22-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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